molecular formula C8H16N2O B1431939 N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine CAS No. 1803560-84-0

N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B1431939
CAS No.: 1803560-84-0
M. Wt: 156.23 g/mol
InChI Key: KKEDUKRMHNJSDS-UHFFFAOYSA-N
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Description

N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic organic compound featuring a [3.3.1] ring system with an oxygen atom (4-oxa) and a nitrogen atom (1-aza) in its framework. This compound belongs to a class of heterobicyclic structures widely studied for their conformational rigidity, which is advantageous in medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-7-2-3-10-4-5-11-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEDUKRMHNJSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN2CCOC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves intramolecular N-cyclization. One reported method begins with an amine diol, which is treated with trifluoroacetic acid to induce rapid intramolecular cyclization, producing the desired bicyclic structure with a high yield of 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen or oxygen atoms within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pharmaceutical Development

N-Methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to create new analgesic agents. The bicyclic framework allows for the introduction of functional groups that can modulate pain pathways effectively.

Neuroscience Research

The compound has been investigated for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotective Effects

Studies have indicated that certain derivatives exhibit neuroprotective properties, potentially offering therapeutic avenues for conditions like Alzheimer's disease. Researchers have noted that these compounds can influence cholinergic signaling pathways, which are critical in cognitive function.

Chemical Biology

In chemical biology, this compound is utilized to develop probes for studying protein interactions and enzyme activities.

Case Study: Enzyme Inhibition Studies

The compound has been used to create selective inhibitors for specific enzymes involved in metabolic pathways, providing insights into their functions and potential therapeutic targets.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentBuilding block for drug synthesisDerivatives show enhanced analgesic properties
Neuroscience ResearchModulates neurotransmitter systemsPotential neuroprotective effects observed
Chemical BiologyProbes for protein interactionsSelective enzyme inhibitors developed

Mechanism of Action

The mechanism by which N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

2-Azabicyclo[3.3.1]nonan-3-ones

  • Structure : The 2-aza substitution replaces the 4-oxa group, and a ketone at position 3 introduces polarity.
  • Synthesis : Prepared via radical C-carbonylation of methylcyclohexylamines, leveraging photoredox catalysis under CO atmosphere .
  • Key Differences :
    • Electronic Effects : The ketone enhances electrophilicity, unlike the ether oxygen in the target compound.
    • Applications : Used as intermediates for nitrogen-rich heterocycles in drug discovery.

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan Derivatives

  • Structure : Features a sulfur atom (3-thia) instead of oxygen and a benzyl group at position 5.
  • Pharmacological Activity : Demonstrates antiarrhythmic properties, attributed to the sulfur atom’s polarizability and the bicyclic system’s rigidity .
  • Key Differences :
    • Bioactivity : Sulfur’s larger atomic radius may enhance membrane permeability compared to oxygen.
    • Stability : Thia-analogs may exhibit lower oxidative stability than oxa-containing compounds.

Trioxabicyclo[3.3.1]nonadiene Diisocyanate Derivatives

  • Structure : Contains three oxygen atoms (trioxa) and a diisocyanate functional group.
  • Conformation : Adopts endo-endo conformations with parallel chains, enabling "molecular tweezer" behavior for metal ion binding .
  • Key Differences :
    • Reactivity : Diisocyanate groups facilitate polymerization, unlike the amine functionality in the target compound.
    • Applications : Used in supramolecular chemistry for selective ion extraction.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-azabicyclo[2.2.2]octan-3-amine

  • Structure : A [2.2.2] bicyclic system with a benzodioxin substituent.
  • Key Differences :
    • Geometry : Reduced cavity size compared to [3.3.1] systems limits host-guest interactions.
    • Bioavailability : The benzodioxin group may enhance CNS penetration in pharmacological settings.

Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Structure : A smaller [3.2.0] bicyclic system with sulfur (4-thia) and a carboxylic acid group.
  • Crystallinity : Meets pharmacopeial standards for crystallinity, critical for formulation stability .
  • Key Differences: Ring Size: The heptane ring may reduce steric hindrance compared to nonane derivatives. Acid Functionality: Enhances hydrogen-bonding capacity, unlike the neutral amine in the target compound.

Comparative Data Table

Compound Name Bicyclo System Heteroatoms Key Functional Groups Applications Reference
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine [3.3.1] 1N, 1O N-methyl amine Medicinal chemistry, materials N/A
2-Azabicyclo[3.3.1]nonan-3-ones [3.3.1] 1N Ketone Heterocyclic intermediates
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan [3.3.1] 1N, 1S Benzyl, hydroperchlorate Antiarrhythmic agents
Trioxabicyclo[3.3.1]nonadiene diisocyanate [3.3.1] 3O Diisocyanate Supramolecular ion extraction
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 1N, 1S Carboxylic acid Antibiotic formulations

Research Findings and Implications

  • Conformational Analysis : The [3.3.1] system’s puckering (described via Cremer-Pople coordinates ) enables predictable spatial arrangements, critical for drug-receptor interactions.
  • Synthetic Strategies : Radical carbonylation (for 2-aza derivatives ) and diisocyanate functionalization (for trioxa compounds ) highlight diverse routes to modify bicyclic cores.
  • Biological Relevance : Thia- and oxa-substituted analogs show divergent bioactivities, with sulfur enhancing lipophilicity and oxygen favoring metabolic stability .

Biological Activity

N-Methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine (CAS: 1803560-84-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is C8H16N2OC_8H_{16}N_2O, with a molecular weight of approximately 156.23 g/mol. The presence of both nitrogen and oxygen heteroatoms in its structure may influence its interaction with biological targets.

Research indicates that compounds similar to N-methyl derivatives often exhibit significant interactions with various biological targets, including enzymes and receptors. The bicyclic nature allows for conformational flexibility, which may enhance binding affinity to target proteins.

2. Pharmacological Effects

Several studies have reported on the pharmacological effects of related compounds, suggesting that N-methyl derivatives can act as inhibitors of specific enzymes or receptors:

  • Inhibition of Cysteine Proteases : A related study demonstrated that certain bicyclic amines exhibit potent inhibitory effects against cysteine proteases such as cathepsins B, L, and K, with IC50 values in the low nanomolar range .
  • Antitumor Activity : Compounds with similar structural motifs have shown selective toxicity against various cancer cell lines, indicating potential antitumor properties .

3. Structure-Activity Relationships (SAR)

A detailed evaluation of structure-activity relationships has been conducted, highlighting how modifications to the bicyclic structure can significantly impact biological activity:

CompoundModificationIC50 (nM)Biological Activity
CCT373566Cis-piperidine substitution0.7BCL6 degradation
CCT373567Opposite cis-piperidine25.9Reduced cellular activity

These findings illustrate the importance of stereochemistry and substituent effects on the efficacy of these compounds .

Case Study 1: In Vivo Pharmacokinetics

In a pharmacokinetic study involving a compound structurally related to N-methyl derivatives, it was found that dosing at 50 mg/kg resulted in sustained plasma concentrations above calculated effective doses for over 24 hours. This suggests favorable pharmacokinetic profiles for compounds in this class .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of related compounds against various cancer cell lines using MTT assays. Notably, certain derivatives exhibited IC50 values indicating significant cytotoxic effects, particularly against A431 squamous carcinoma cells, showcasing their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
Reactant of Route 2
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.